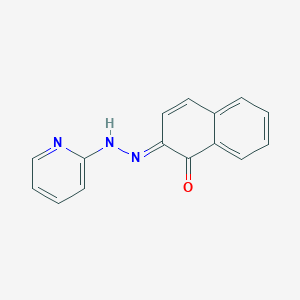

2-(2-Pyridylazo)-1-naphthol

Description

A Versatile Chelating and Chromogenic Agent

2-(2-Pyridylazo)-1-naphthol is a heterocyclic azo dye characterized by its ability to form stable, colored complexes with numerous metal ions. jcsp.org.pkresearchgate.net This dual functionality as both a chelating agent and a chromogenic reagent is the foundation of its widespread use in analytical chemistry. sigmaaldrich.com The PAN molecule acts as a terdentate ligand, meaning it can bind to a central metal atom at three points. This binding occurs through the nitrogen atom of the pyridine (B92270) ring, one of the nitrogen atoms of the azo group, and the oxygen atom of the hydroxyl group, forming a stable chelate ring structure. najah.edu

The formation of these metal-PAN complexes results in a significant color change, a property that is exploited in colorimetric and spectrophotometric analysis. sigmaaldrich.com The color of the PAN solution itself can vary depending on the pH, appearing orange-red in weakly acidic conditions and pink at a pH above 12. rsc.org However, upon chelation with a metal ion, a distinct and often intense new color develops, which can be visually observed or, more accurately, measured using a spectrophotometer. sigmaaldrich.comrsc.org The intensity of this color is directly proportional to the concentration of the metal ion, allowing for precise quantitative analysis. jcsp.org.pk

Primary Research Domains and Applications

The primary research domain for this compound is analytical chemistry, where it is employed in a variety of techniques for metal ion determination. najah.eduontosight.ai Its applications span environmental monitoring, industrial quality control, and materials science. najah.edu

Spectrophotometric Analysis: This is one of the most common applications of PAN. It serves as a spectrophotometric reagent for the determination of a multitude of metal ions, including but not limited to cadmium(II), cobalt(II), copper(II), iron(III), nickel(II), and zinc(II). najah.eduresearchgate.net The high molar absorptivity of the metal-PAN complexes allows for the detection of trace amounts of these metals. najah.edu

Solid-Phase Extraction (SPE): PAN is frequently used to modify solid supports, such as silica (B1680970) gel or various resins, to create materials for solid-phase extraction. researchgate.net These PAN-functionalized sorbents can selectively adsorb metal ions from a sample matrix, preconcentrating them before analysis by techniques like flame atomic absorption spectrometry (FAAS) or inductively coupled plasma-optical emission spectroscopy (ICP-OES). tandfonline.com This preconcentration step significantly enhances the sensitivity and selectivity of the analytical method.

Chromatography: In the field of chromatography, PAN has been utilized as a post-column derivatizing reagent in ion-exchange chromatography for the separation and quantification of heavy metals. rsc.org After the metal ions are separated on the column, they react with PAN to form colored complexes that can be detected by a spectrophotometric detector.

Complexometric Titrations: Due to the distinct color change upon complexation, PAN also serves as an indicator in complexometric titrations, particularly for the determination of metal ions with ethylenediaminetetraacetic acid (EDTA). sigmaaldrich.com

The versatility of PAN is further highlighted by its application in various research studies, such as the synthesis of nanostructures with nonlinear optical properties and the development of colorimetric sensors for specific metal ions. rsc.orgrsc.org

Historical Context of PAN in Analytical Reagent Development

The journey of this compound as a significant analytical reagent began in the mid-20th century. A pivotal moment in its history was the 1955 publication by K. L. Cheng and R. H. Bray, titled "1-(2-Pyridylazo)-2-naphthol as Possible Analytical Reagent". mostwiedzy.placs.orgmostwiedzy.pl This seminal work recommended PAN as a spectrophotometric reagent for the determination of several metals, noting the formation of reddish-colored chelates with zinc(II), copper(II), and cadmium(II). najah.edu

Following this initial report, the analytical applications of pyridylazo compounds, with PAN and its counterpart 4-(2-pyridylazo)resorcinol (B72590) (PAR) at the forefront, were extensively studied over the subsequent decades. najah.edu Researchers like Shibata further explored the solvent extraction and spectrophotometric determination of various metals with PAN in the early 1960s. sigmaaldrich.com These foundational studies established PAN as a highly versatile and sensitive reagent, paving the way for its widespread adoption and the development of numerous analytical methods that remain relevant in modern chemical analysis. The continuous research into PAN and its derivatives underscores its enduring importance in the field. najah.edu

Chemical Compounds Mentioned

| Compound Name | Abbreviation |

| This compound | PAN |

| 4-(2-pyridylazo)resorcinol | PAR |

| Cadmium | Cd |

| Cobalt | Co |

| Copper | Cu |

| Ethylenediaminetetraacetic acid | EDTA |

| Iron | Fe |

| Nickel | Ni |

| Zinc | Zn |

Spectrophotometric Determination of Metal Ions with PAN

The following table summarizes the conditions for the spectrophotometric determination of various metal ions using this compound.

| Metal Ion | Optimal pH | Wavelength of Maximum Absorbance (λmax) |

| Cadmium(II) | 9.0 | 530 nm (in micellar media) |

| Cobalt(II) | 5 | Not specified in provided context |

| Copper(II) | 4 | Not specified in provided context |

| Mercury(II) | 7.0 | 560 nm (in micellar media) |

| Manganese(II) | 9.5 | 530 nm (in micellar media) |

| Zinc(II) | 6.0 | 655 nm (in Triton X-114) |

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-yldiazenyl)naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15-12-6-2-1-5-11(12)8-9-13(15)17-18-14-7-3-4-10-16-14/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWJRBBUVAQOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10335-31-6 | |

| Record name | 2-(2-Pyridylazo)-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 2 2 Pyridylazo 1 Naphthol

Synthetic Routes for 2-(2-Pyridylazo)-1-naphthol

The principal and most established method for synthesizing this compound involves a two-step process: the diazotization of 2-aminopyridine (B139424) followed by a coupling reaction with 2-naphthol. guidechem.comguidechem.com

The process begins with the reaction of absolute ethanol (B145695) and metallic sodium to produce sodium ethoxide. An ethanol solution of 2-aminopyridine is then introduced, followed by the passage of ethyl nitrite (B80452) vapor at a controlled temperature of 45-50°C. guidechem.comguidechem.com After an incubation period of 8 hours, the resulting diazonium salt is filtered and washed with diethyl ether. guidechem.com

In the subsequent coupling stage, the isolated diazonium salt is added to an ethanol solution of 2-naphthol. guidechem.com Carbon dioxide is then introduced into the mixture at 45-50°C to facilitate the coupling reaction. After approximately 6 hours, the crystalline product is filtered, washed with distilled water, and recrystallized from ethanol. The final product is then dried to yield purified 1-(2-pyridylazo)-2-naphthol (B213148). guidechem.com

Controlled Synthesis of this compound Hierarchical Architectures

Recent research has focused on the controlled self-assembly of PAN into complex hierarchical structures, such as microfibers, microrods, and sheaflike formations. scirp.orgscirp.org This has been successfully achieved using a reprecipitation method assisted by a thermoresponsive diblock copolymer, poly(N,N-dimethylacrylamide)-b-poly(N-isopropylacrylamide) (PDMA-b-PNIPAM). scirp.orgscirp.org

Formation of Microfibers and Microrods

The morphology of the resulting PAN structures can be precisely controlled by adjusting the concentration of the block copolymer. scirp.org At lower concentrations of the PDMA-b-PNIPAM copolymer, the self-assembly of PAN molecules leads to the formation of well-defined microfibers and microrods. scirp.orgscirp.org

Self-Assembly into Sheaflike Structures

As the concentration of the diblock copolymer is increased, a morphological transition is observed, leading to the formation of more complex, sheaflike hierarchical architectures. scirp.orgscirp.org These structures are formed through the aggregation of the initially formed microfibers and microrods. scirp.org

Influence of Block Copolymers on Morphology Control

The presence of the PDMA-b-PNIPAM diblock copolymer is crucial for directing the self-assembly process. scirp.org The copolymer micelles are believed to provide nucleation sites for the growth of PAN aggregates, thereby guiding the formation of the observed hierarchical structures. scirp.org The thermoresponsive nature of the PNIPAM block further allows for temperature-based control over the self-assembly process. scirp.org The ability to control the morphology of these structures is significant as their optical properties, such as fluorescence emission, are dependent on their architecture. scirp.orgscirp.org

Preparation of Substituted this compound Derivatives

To enhance the analytical performance of PAN, researchers have synthesized various derivatives, particularly those with halogen substitutions on the pyridine (B92270) ring. najah.edu These modifications can lead to improved sensitivity and selectivity in metal ion detection. najah.edu

Halogen-Substituted Pyridine Derivatives (e.g., 1-(5-bromo-2-pyridylazo)-2-naphthol, 1-(5-chloro-2-pyridylazo)-2-naphthol)

The synthesis of halogen-substituted PAN derivatives follows a similar diazotization and coupling pathway as the parent compound. For instance, 1-(5-bromo-2-pyridylazo)-2-naphthol is prepared by the diazotization of 5-bromo-2-aminopyridine and subsequent coupling with 2-naphthol. ludist.com.cnsmolecule.com Similarly, chloro-substituted derivatives can be synthesized using the appropriate chlorinated pyridine precursor. google.com These halogenated derivatives often exhibit different metal-chelating properties and can be extracted with various organic solvents, allowing for tailored analytical applications. najah.edu

Other Structural Modifications for Enhanced Selectivity and Sensitivity

Beyond the foundational synthesis of this compound (α-PAN), extensive research has focused on its structural modification to improve its efficacy as an analytical reagent. The primary goals of these modifications are to enhance selectivity—the ability to detect a specific metal ion in the presence of others—and sensitivity, which relates to the lowest concentration of an ion that can be reliably detected. These enhancements are typically achieved through two main strategies: direct chemical modification of the α-PAN molecule or its immobilization onto solid substrates.

Direct Molecular Functionalization

The introduction of various functional groups onto the pyridine or naphthol rings of the α-PAN structure can significantly alter its electronic properties and steric configuration. These changes influence the stability, stoichiometry, and spectroscopic characteristics of the resulting metal complexes.

One effective modification involves the introduction of halogen atoms. For instance, the synthesis of halogen-substituted pyridine azo compounds has been explored to create more sensitive reagents. najah.edu A notable example is 1-(5-bromo-2-pyridylazo)-2-naphthol (5-Br-PAN) , a bromo-derivative of the related isomer PAN. Research has shown that the metal chelates of 5-Br-PAN exhibit considerably greater molar extinction coefficients than those of the unsubstituted PAN, leading to higher sensitivity. najah.edu The selectivity of such halogenated derivatives can be fine-tuned by carefully controlling the pH of the solution and utilizing masking agents to prevent interference from other metal ions. najah.edu

Another approach is the addition of sulfonic acid groups (-SO₃H). These groups improve the water solubility of both the reagent and its metal complexes, which is advantageous for spectrophotometric analysis in aqueous solutions. The position of the sulfonic acid group on the naphthol ring influences the acidity constants of the reagent and the stability constants of its metal chelates.

The table below summarizes key research findings on the direct molecular modification of pyridylazo-type compounds for enhanced analytical performance.

| Derivative Name | Structural Modification | Target Analyte(s) | Key Findings & Enhancements |

| 1-(5-bromo-2-pyridylazo)-2-naphthol (5-Br-PAN) | Bromine atom added to the pyridine ring | Various metal ions | Molar extinction coefficients are significantly greater than unsubstituted PAN, leading to enhanced sensitivity. Selectivity is tunable via pH and masking agents. najah.edu |

| N-sulfoalkyl derivatives of 2-(2-pyridylazo)-5-aminophenol | Sulfoalkyl group added | Uranium(IV) | Creates a reagent suitable for the spectrophotometric determination of specific actinides. acs.org |

| Nitro-derivatives of this compound | Nitro group at the 3- or 5-position of the pyridine ring | Cobalt(II), Cobalt(III) | The bulky nitro group influences the retention time of metal complexes in RP-HPLC, allowing for improved chromatographic separation. Current time information in Bangalore, IN. |

Immobilization on Solid Supports

A powerful strategy for enhancing selectivity and simplifying analytical procedures is the immobilization of the this compound ligand onto a solid support. This creates a solid-phase extractant (SPE) that can selectively preconcentrate trace metal ions from a large sample volume, effectively removing them from complex matrices. The adsorbed metals can then be eluted in a small volume of a different solution and analyzed, often by flame atomic absorption spectrometry (FAAS) or inductively coupled plasma-optical emission spectroscopy (ICP-OES).

Various materials have been used as supports for α-PAN and its isomers:

Silica (B1680970) Nanoparticles: PAN can be chemically anchored to the surface of silica nanoparticles. scispace.com This creates a material with a high surface area and rapid kinetic sorption. For example, PAN-modified silica nanoparticles have been successfully used for the preconcentration of trace cadmium (Cd(II)) from water samples, with an adsorption capacity of 60.57 µmol/g and a detection limit of 0.76 µg/L. scispace.com

Polymers: The ligand can be incorporated into or onto various polymer structures. Polystyrene, polysulfone, and ion-imprinted polymers (IIPs) have been functionalized with PAN. researchgate.netabechem.com A lead(II)-imprinted polymer loaded with 1-(2-pyridylazo)-2-naphthol (PAN) demonstrated high selectivity for Pb²⁺ over other common metal ions like Cu²⁺, Cd²⁺, and Ni²⁺. abechem.comresearchgate.net

Magnetic Nanoparticles: Coating magnetic nanoparticles (e.g., Fe₃O₄) with a shell (e.g., Al₂O₃) and then functionalizing the surface with PAN creates a magnetic solid-phase extractant. tandfonline.com This allows for the rapid separation of the adsorbent from the sample solution using an external magnet, simplifying the extraction process. This approach has been used for the preconcentration of metals like Co, Cr, Cu, and V from fuel oil samples. tandfonline.com

The following table details research findings on the use of PAN-functionalized materials for metal ion detection.

| Support Material | Functionalization Method | Target Analyte(s) | Key Findings & Enhancements |

| Silica Nanoparticles | Covalent anchoring of PAN to SiO₂ nanoparticles | Cadmium(II) | High adsorption capacity (60.57 µmol/g), rapid sorption kinetics (15 min), and a preconcentration factor of 50. scispace.com |

| Ion-Imprinted Polymer (IIP) | Co-polymerization with a metal-PAN complex | Lead(II) | High selectivity for Pb²⁺ compared to other divalent metal ions; maximum adsorption capacity of 41.4 mg g⁻¹. researchgate.net |

| Magnetic Nanoparticles (Fe₃O₄@Al₂O₃) | Covalent attachment of PAN to the alumina (B75360) shell | Co, Cr, Cu, Mn, Mo, Pb, Ti, V | Enables rapid magnetic solid-phase extraction from complex matrices like fuel oils for ICP-OES analysis. tandfonline.com |

| Polystyrene | Chemical modification via alkylation of PAN | Various metal ions | Creates a polymer-supported chelating agent that acts as an ion-exchanger. researchgate.net |

These derivatization methodologies transform the basic this compound structure into a highly versatile and tunable platform for analytical chemistry, enabling more sensitive and selective detection of a wide range of metal ions.

Coordination Chemistry of 2 2 Pyridylazo 1 Naphthol and Its Metal Complexes

Ligand Properties and Coordination Modes of 2-(2-Pyridylazo)-1-naphthol

Terdentate Ligand Behavior and Donor Atom Coordination

This compound (PAN) functions as a terdentate ligand, meaning it can bind to a central metal ion through three donor atoms. This coordination involves the nitrogen atom of the pyridyl ring, one of the azo group's nitrogen atoms, and the oxygen atom from the hydroxyl group of the naphthol ring. This multidentate nature allows PAN to form stable chelate rings with metal ions, a key factor in its widespread use as a chromogenic reagent and complexometric indicator.

The formation of these complexes often results in characteristically colored, water-insoluble chelates. The specific coordination mode can vary, but the tridentate nature involving the N,N,O donor set is a predominant feature in its coordination chemistry.

Influence of pH on Metal Chelate Stability

The stability of the metal chelates formed with this compound is significantly influenced by the pH of the solution. The optimal pH for complex formation varies depending on the specific metal ion involved. For instance, studies have shown that the maximum complex formation for Cd(II) occurs at a pH of 9.0, for Hg(II) at pH 7, and for Mn(II) at pH 9.5 jcsp.org.pk.

This pH dependence is attributed to the protonation state of the ligand. The hydroxyl group on the naphthol ring and the nitrogen atoms in the pyridyl and azo groups can be protonated or deprotonated depending on the acidity of the medium. Chelation with metal ions typically involves the displacement of a proton from the hydroxyl group, a process that is favored at higher pH values. Therefore, controlling the pH is crucial for achieving optimal conditions for the formation and stability of PAN-metal complexes. In the neutral pH range, the recovery yields for many metal ions are not critically dependent on pH nih.gov.

Metal Complex Formation Equilibria and Thermodynamics

Kinetics and Mechanism of Metal Chelation (e.g., Ni(II))

The kinetics and mechanism of metal chelation with this compound involve the stepwise formation of the metal-ligand complex. While specific kinetic data for Ni(II) with PAN is not detailed in the provided context, the general mechanism for such reactions involves the rapid substitution of solvent molecules from the metal ion's coordination sphere by the donor atoms of the ligand. The terdentate nature of PAN allows for a three-step coordination process, leading to the formation of stable five- and six-membered chelate rings. The rate of this process is influenced by factors such as the nature of the metal ion, the solvent, and the pH of the solution.

Determination of Stoichiometric Compositions (e.g., 1:1, 1:2, 1:3 Metal:Ligand Ratios)

The stoichiometric composition of the metal complexes formed with this compound can vary, with common metal-to-ligand ratios being 1:1 and 1:2 nih.gov. These ratios are determined using various spectrophotometric methods, such as the mole ratio method and Job's method of continuous variation. For example, it has been reported that PAN forms 1:2 (metal:ligand) complexes with Cd(II), Hg(II), and Mn(II) jcsp.org.pk. The specific stoichiometry is dependent on the coordination number and the charge of the central metal ion, as well as the reaction conditions.

Evaluation of Formation Constants and Conditional Stability Constants

The stability of the metal complexes of this compound is quantified by their formation constants (also known as stability constants). These constants provide a measure of the equilibrium concentration of the complex in solution. The determination of these constants is essential for understanding the thermodynamic stability of the chelates and for predicting the conditions under which the complex will form.

The conditional stability constant is a related parameter that is dependent on the pH of the solution. It takes into account the side reactions of the ligand, such as protonation. The evaluation of these constants is typically carried out using spectrophotometric or potentiometric titration methods. The high stability of the PAN-metal chelates is a direct consequence of the chelate effect, where the formation of multiple chelate rings leads to a significant increase in thermodynamic stability.

Complexation Reactions with Diverse Metal Ions

This compound (PAN) is a versatile heterocyclic azo dye widely recognized for its chelating properties. It is frequently employed as a sensitive chromogenic reagent for the spectrophotometric determination of a multitude of metal ions and as a metal ion indicator in complexometric titrations. indianchemicalsociety.com The molecule typically acts as a tridentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine (B92270) ring, one of the azo group's nitrogen atoms, and the oxygen atom of the hydroxyl group after deprotonation. researchgate.net This coordination forms stable five-membered chelate rings, leading to the formation of intensely colored complexes. The interaction between PAN and various metal ions has been the subject of extensive research, particularly in the fields of analytical chemistry and solvent extraction. acs.org

Transition Metals (e.g., Cu(II), Ni(II), Co(II/III), Fe(II/III), Zn(II), Cd(II), Mn(II/IV), Hg(II), Pd(II), Cr(III))

PAN readily forms stable, colored complexes with a wide array of transition metal ions. The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), although 1:1 complexes have also been reported. The complexation reactions are influenced by factors such as pH, solvent, and the presence of ancillary ligands.

The interaction of PAN with several first-row transition metals has been investigated using techniques like surface-enhanced Raman scattering (SERS), FTIR, and FT-Raman spectroscopy. researchgate.net Studies have explored the complex formation of PAN with Cu(II), Fe(III), Mn(II), and Zn(II). researchgate.net The formation of the Cu(PAN)₂ complex is noted to be rapid and reversible, which makes it suitable as an indicator in EDTA titrations. researchgate.net

Detailed studies on the solvent extraction of PAN complexes have been conducted for metals including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). These studies focus on the equilibria of complex formation and their distribution between aqueous and organic phases. acs.org The ligand has also been used in the synthesis of neutral complexes with Cu(II), Ni(II), Pd(II), and Fe(III). ias.ac.in A specific palladium(II) complex, [Pd(PAN)Cl], has been synthesized and characterized using various spectroscopic methods and its structure confirmed by single-crystal X-ray diffraction. indianchemicalsociety.comresearchgate.net

| Metal Ion | Stoichiometry (Metal:Ligand) | Method of Study/Application | Reference |

| Cu(II) | 1:2 | SERS, FTIR, FT-Raman, Solvent Extraction | researchgate.net |

| Ni(II) | 1:2 | Solvent Extraction, Synthesis of Neutral Complexes | acs.orgias.ac.in |

| Co(II/III) | - | Solvent Extraction | acs.org |

| Fe(II/III) | 1:2 (Fe(III)) | SERS, FTIR, FT-Raman, Synthesis of Neutral Complexes | researchgate.netias.ac.in |

| Zn(II) | 1:2 | SERS, FTIR, FT-Raman, Solvent Extraction | acs.orgresearchgate.net |

| Mn(II/IV) | - | SERS, FTIR, FT-Raman (Mn(II)), Solvent Extraction | acs.orgresearchgate.net |

| Pd(II) | 1:1 | Synthesis and X-ray Crystallography of [Pd(PAN)Cl] | indianchemicalsociety.comresearchgate.net |

| Hg(II) | - | General Complexation Studies | acs.org |

Post-Transition Metals (e.g., Al(III), Ga(III), In(III), Pb(II))

The chelating ability of PAN extends to post-transition metals. Spectroscopic studies have been performed on the complexes formed between PAN and Al(III) and Pb(II). researchgate.netresearchgate.net The extraction behavior of Ga(III) and In(III) with PAN has also been reported. acs.org A detailed investigation into the extraction of indium revealed the formation of a 1:1 cationic complex, In(PAN)²⁺. This complex can only be extracted into an organic solvent like chloroform in the presence of a suitable anion, such as acetate or chloride, which forms an ion-pair. nih.gov

| Metal Ion | Stoichiometry (Metal:Ligand) | Method of Study/Application | Reference |

| Al(III) | - | SERS, FTIR, FT-Raman | researchgate.netresearchgate.net |

| Ga(III) | - | Solvent Extraction | acs.org |

| In(III) | 1:1 | Solvent Extraction | nih.gov |

| Pb(II) | - | SERS, FTIR, FT-Raman | researchgate.netresearchgate.net |

Rare Earth and Actinide Elements (e.g., Y(III), Pr(III), Nd(III), Sm(III), La(III), Eu(III), Gd(III), Tb(III), Dy(III), Ho(III), Er(III), Yb(III), U(VI), Th(IV))

PAN demonstrates effective complexation with f-block elements, including both lanthanides and actinides. Solid-state complexes of several rare earth elements have been prepared and characterized. Analytical data suggest a metal-to-ligand ratio of 1:3, with general formulas of Ln(pan)₃·H₂O (for Pr³⁺, Nd³⁺, and Sm³⁺) and Ln(pan)₃ (for La³⁺, Eu³⁺, Gd³⁺, Tb³⁺, Dy³⁺, Ho³⁺, Er³⁺, and Yb³⁺). The ligand has also been used on modified silica (B1680970) gel for the pre-concentration of rare earth elements like praseodymium, neodymium, samarium, and yttrium from mixtures. nih.gov

In the realm of actinides, PAN is a well-known reagent for the determination of uranium and thorium. acs.org It reacts with U(VI) to form a stable complex that can be used for its separation and preconcentration from aqueous solutions. osti.gov This property is valuable for analytical procedures aimed at determining trace amounts of uranium in various samples. acs.org

| Element Group | Metal Ion | Stoichiometry (Metal:Ligand) | Method of Study/Application | Reference |

| Rare Earths | La, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb | 1:3 | Synthesis and Characterization of Solid Complexes | |

| Pr, Nd, Sm, Y | - | Pre-concentration on Modified Silica Gel | nih.gov | |

| Actinides | U(VI) | - | Spectrophotometric Determination, Sorption, Pre-concentration | acs.orgosti.gov |

| Th(IV) | - | Spectrophotometric Determination | acs.org |

Formation of Metal Carbonyl Derivatives (e.g., Mo, Ru)

Beyond simple chelation, PAN can participate in reactions with metal carbonyls to form organometallic derivatives. The interaction of PAN with molybdenum hexacarbonyl, [Mo(CO)₆], in air leads to the formation of a tricarbonyl oxo-complex, [Mo(O)(CO)₃(PAN)]. tandfonline.comresearchgate.net Similarly, the reaction with triruthenium dodecacarbonyl, [Ru₃(CO)₁₂], yields a dicarbonyl complex, [Ru(CO)₂(PAN)]. tandfonline.comresearchgate.net

Furthermore, when these reactions are conducted in the presence of triphenylphosphine (PPh₃), different products are obtained. The reaction with [Mo(CO)₆] and PPh₃ gives [Mo(CO)₃(PAN)(PPh₃)], while the reaction with [Ru₃(CO)₁₂] and PPh₃ results in [Ru(CO)₂(PAN)(PPh₃)]. These complexes have been characterized by elemental analysis, mass spectrometry, and various spectroscopic techniques, including IR and NMR. tandfonline.comresearchgate.net

Structural Elucidation of this compound Metal Complexes

The structural characterization of PAN metal complexes has been accomplished through a combination of spectroscopic methods and, in a few cases, single-crystal X-ray diffraction. These studies confirm the typical coordination behavior of PAN as a tridentate, monoanionic ligand.

Proposed Geometries and Stereochemistry

The coordination of PAN to a metal center typically involves the pyridyl nitrogen, an azo nitrogen, and the naphtholic oxygen, forming two stable, contiguous five-membered chelate rings. researchgate.net This meridional mode of coordination imposes specific geometric constraints on the resulting complex.

Palladium(II): The structure of the [Pd(PAN)Cl] complex has been unequivocally determined by single-crystal X-ray diffraction, confirming the tridentate nature of the PAN ligand. indianchemicalsociety.comresearchgate.net

Rhenium(III): In complexes such as [ReBr(PAN)₂] and [ReCl(PAN)₂], the metal center is seven-coordinate, with two tridentate PAN ligands and one halide ion completing the coordination sphere. researchgate.net

Molybdenum(0) and Ruthenium(0) Carbonyls: For the molybdenum carbonyl derivative [Mo(O)(CO)₃(PAN)], IR spectroscopy suggests the presence of two axial and one equatorial carbonyl group, consistent with a trigonal bipyramidal structure. researchgate.net

Rare Earth Elements: Based on infrared spectra, magnetic susceptibility, and other analytical data, an octahedral geometry has been proposed for the 1:3 (metal:ligand) rare earth complexes, Ln(pan)₃.

Other Transition Metals: For many divalent transition metals forming M(PAN)₂ complexes, an octahedral geometry is commonly assumed, with the two tridentate ligands arranging themselves around the central metal ion. Distortions from ideal octahedral geometry are common, as seen in complexes with related pyridyl-containing ligands. nih.gov

| Metal/Complex Type | Proposed Geometry | Basis for Proposal | Reference |

| Pd(II) in [Pd(PAN)Cl] | Square Planar (distorted) | X-ray Diffraction | indianchemicalsociety.comresearchgate.net |

| Re(III) in [ReX(PAN)₂] | Seven-coordinate | X-ray Diffraction | researchgate.net |

| Mo in [Mo(O)(CO)₃(PAN)] | Trigonal Bipyramidal | IR Spectroscopy | researchgate.net |

| Ln(III) in Ln(pan)₃ | Octahedral | Spectroscopic and Magnetic Data |

Characterization of Coordination Polyhedrons

The ligand this compound (PAN) demonstrates considerable versatility in its coordination behavior, forming complexes with various metal ions that exhibit a range of coordination polyhedrons. The specific geometry adopted by a metal complex is influenced by the nature of the central metal ion, its oxidation state, and the steric and electronic properties of the ligand itself.

In many instances, PAN acts as a tridentate chelating agent, binding to metal centers through the nitrogen atom of the pyridine ring, a nitrogen atom from the azo group, and the oxygen atom of the deprotonated naphthol group. This coordination mode often leads to the formation of stable five- and six-membered chelate rings.

The coordination polyhedrons around the central metal ions in PAN complexes are diverse. For example, a synthesized palladium(II) complex with PAN, [Pd(PAN)Cl], features a coordination geometry that is confirmed by single-crystal X-ray diffraction. indianchemicalsociety.comresearchgate.net Similarly, copper(II) complexes of PAN have been reported, with structures characterized by distorted geometries around the copper center. researchgate.net In one case, a cuprous complex, [Cu(PAN)(PPh₃)₂]BF₄, was found to have a distorted tetrahedral coordination polyhedron around the copper atom. researchgate.net

Seven-coordinate complexes have also been characterized, such as those with rhenium(III). The reactions of [ReX₃(MeCN)(PPh₃)₂] (where X is Cl or Br) with PAN yield complexes like [ReBr(PAN)₂]·2CHCl₃ and [ReCl(PAN)₂]. researchgate.net These compounds are notable for their high coordination number, which is accommodated by the two tridentate PAN ligands. The geometry in high-spin [Fe(bpp)₂]²⁺ complexes, which are structurally related, can show significant distortion from ideal D₂d symmetry, representing a pathway between an octahedron and a trigonal prism. nih.gov The flexibility of the ligand and the electronic requirements of the metal ion are key factors in determining the final coordination polyhedron. amazonaws.comnih.gov

Theoretical and Computational Investigations of Coordination Chemistry

Theoretical and computational methods are indispensable tools for gaining deeper insight into the coordination chemistry of this compound and its metal complexes. These approaches complement experimental data by providing detailed information on molecular structures, electronic properties, and vibrational characteristics.

Molecular Geometry Optimization

Molecular geometry optimization is a fundamental computational procedure used to predict the most stable three-dimensional arrangement of atoms in a molecule. pennylane.ai This process involves finding the coordinates on the potential energy surface where the energy of the molecule is at a minimum. pennylane.aiyoutube.com For PAN and its metal complexes, methods like Density Functional Theory (DFT) are commonly employed to perform these optimizations. mdpi.comjetir.org

The choice of the functional and basis set is crucial for obtaining accurate results. mdpi.com For instance, the hybrid B3LYP exchange-correlation functional combined with basis sets like 6-31G(d) has been successfully used for the geometry optimization of PAN and its bidentate complexes with various metals. researchgate.net In a study on a palladium(II) complex of PAN, DFT calculations were used to determine the optimized geometry, and a subsequent frequency calculation was performed to confirm that this structure corresponds to a local minimum on the potential energy surface. researchgate.net The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Distribution Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface, providing a guide to the regions that are rich or poor in electrons. researchgate.net

For PAN and its metal complexes, MEP calculations help identify the sites most susceptible to electrophilic and nucleophilic attack. nih.gov In a computational study of PAN and its complexes with Al(III), Mn(II), Fe(III), Cu(II), Zn(II), and Pb(II), the calculated MEP distributions indicated the atoms with the highest electronegativity. researchgate.net These electronegative regions, typically around the nitrogen and oxygen atoms, are the likely sites for coordination with metal ions and for adsorption to surfaces. researchgate.net The MEP surface provides a visual representation of the molecule's size, shape, and how it will interact with other chemical species. nih.gov

Vibrational Frequencies Calculations (e.g., using Hybrid B3LYP Exchange-Correlation Functional)

Computational vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can correlate theoretical frequencies with observed spectral bands. The Density Functional Theory (DFT) method, particularly with the B3LYP hybrid functional, is widely used for this purpose due to its balance of accuracy and computational efficiency. semanticscholar.orgnih.gov

Studies on PAN and its metal complexes have utilized the B3LYP functional to perform vibrational frequency calculations. researchgate.net These theoretical calculations help to understand how the vibrational modes of the PAN ligand are altered upon complexation with a metal ion. For example, shifts in the stretching frequencies of the N=N and C-O bonds upon coordination can be predicted and compared with experimental FTIR and FT-Raman data. researchgate.net Theoretical wavenumbers are often scaled by a specific factor to better match experimental results, accounting for approximations in the computational method and the fact that calculations are typically for the gaseous state while experiments are often in the solid state. jetir.orgnih.gov The Potential Energy Distribution (PED) is also calculated to provide a detailed assignment of each vibrational mode. mdpi.com

Quantum Chemical Calculations

DFT calculations have been used to interpret the electronic structure of palladium(II) and rhenium(III) complexes of PAN. indianchemicalsociety.comresearchgate.net These calculations can determine the energies and compositions of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the chemical reactivity and the nature of electronic transitions. jetir.orgresearchgate.net

TDDFT calculations are particularly useful for interpreting electronic absorption spectra (UV-Vis). researchgate.net By computing the energies and oscillator strengths of electronic transitions, TDDFT can help assign the absorption bands observed experimentally to specific transitions, such as metal-to-ligand charge transfer (MLCT), intra-ligand charge transfer (ILCT), or ligand-to-metal charge transfer (LMCT). indianchemicalsociety.com For example, the electronic structure and UV-Vis spectrum of a [Pd(PAN)Cl] complex were effectively interpreted using DFT and TDDFT calculations. indianchemicalsociety.comresearchgate.net

Spectroscopic Characterization Methodologies in 2 2 Pyridylazo 1 Naphthol Research

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a cornerstone technique in the analysis of 2-(2-Pyridylazo)-1-naphthol, often referred to as 1-(2-Pyridylazo)-2-naphthol (B213148) (PAN). This method is instrumental due to the compound's ability to form intensely colored complexes with a multitude of metal ions, making it an excellent chromogenic agent for quantitative analysis.

This compound forms water-insoluble colored complexes with numerous metal ions, which can be solubilized in organic solvents or micellar media for spectrophotometric analysis. jcsp.org.pk These characteristics have led to the development of sensitive and selective colorimetric assays for quantifying trace amounts of various metal ions.

The principle of these assays lies in the reaction between the colorless or lightly colored PAN reagent and a specific metal ion to produce a complex with a distinct and strong absorption band in the visible region of the electromagnetic spectrum. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion, following the Beer-Lambert law. For instance, an optical analytical sensor based on the complexation reactions of a PAN derivative has been proposed for the naked-eye and UV-Vis spectrometric detection of Co²+ and Cu²⁺ in aqueous solutions. The detection limits for Co²⁺ and Cu²⁺ were found to be 0.23 µM and 0.95 µM, respectively, using UV-Vis spectrometry.

The table below summarizes the conditions for the colorimetric determination of various metal ions using PAN.

| Metal Ion | pH | Solvent/Medium | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| Manganese(II) | 9.5 | 0.4% Triton X-100 | 562 | 4.4 x 10⁴ |

| Cadmium(II) | 9.0 | Tween 80 | - | 1.75 x 10² |

| Mercury(II) | 7.0 | Tween 80 | - | 3.0 x 10⁴ |

| Cobalt(II) | 5.0 | PVA Microspheres | - | - |

| Copper(II) | 4.0 | PVA Microspheres | - | - |

This table presents data compiled from various studies on the spectrophotometric determination of metal ions using this compound (PAN). The specific λmax and molar absorptivity values can vary based on experimental conditions. jcsp.org.pknih.gov

While standard UV-Vis spectrophotometry is effective for single-analyte systems, the determination of multiple metal ions in a single sample is challenging due to overlapping absorption spectra of their respective PAN complexes. Derivative spectrophotometry offers a powerful solution to this problem by enhancing the resolution of spectral bands. This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength.

The derivative spectrum can separate overlapping peaks, allowing for the quantification of individual components in a mixture. The zero-crossing technique is commonly employed, where the concentration of one component is determined at a wavelength where the derivative spectrum of the interfering component crosses the zero axis.

Research has demonstrated the successful application of first- and second-derivative spectrophotometry for the simultaneous determination of various metal ion pairs using PAN. For example, methods have been developed for the concurrent analysis of:

Palladium and Cobalt: A zero-crossing method using second-derivative spectrophotometry at 628 or 578 nm for cobalt and 614 nm for palladium has been established. nih.govresearchgate.net This method is accurate for cobalt-to-palladium ratios ranging from 5:1 to 1:10. nih.gov

Copper and Cobalt: Both first-derivative (at 555 and 581 nm) and second-derivative (at 577 and 565 nm) techniques have been used for the simultaneous determination of copper and cobalt, respectively. researchgate.net

Nickel, Zinc, and Copper: A second-derivative spectrophotometric method has been developed for the simultaneous determination of microgram amounts of these three metals in an aqueous ethanolic medium. rsc.org

These derivative techniques significantly improve the selectivity and applicability of PAN-based assays for analyzing complex samples like alloys and environmental waters. nih.govresearchgate.net

UV-Vis spectrophotometry is a vital tool for elucidating the stoichiometry of metal-ligand complexes formed between metal ions and PAN. libretexts.org Two classical methods are widely used for this purpose: the method of continuous variations (Job's method) and the mole-ratio method. libretexts.orgpesrsncollege.edu.in

Job's Method (Continuous Variations): In this method, a series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. pesrsncollege.edu.inresearchgate.net The absorbance of the complex is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the mole fraction at which the stoichiometric ratio of the complex is achieved. pesrsncollege.edu.in For example, a maximum at a mole fraction of 0.67 indicates the formation of a 2:1 ligand-to-metal complex (ML₂). pesrsncollege.edu.in

Mole-Ratio Method: This method involves preparing a series of solutions where the concentration of the metal ion is held constant while the molar ratio of the ligand to the metal is systematically varied. libretexts.org The absorbance is then plotted against this molar ratio. The plot typically shows two linear portions that intersect at the molar ratio corresponding to the stoichiometry of the complex. libretexts.org Studies on the complexation of Ni²⁺, Co²⁺, and Zn²⁺ with PAN in various organic solvents have utilized this method to determine the stability constants of the resulting complexes. nih.gov

These methods have been instrumental in confirming the formation of complexes with specific stoichiometries, such as the 1:2 (Metal:Ligand) ratio observed for Cd(II), Hg(II), and Mn(II) with PAN. jcsp.org.pk

A significant limitation of PAN and its metal chelates is their poor solubility in water. jcsp.org.pkresearchgate.net Traditionally, this was overcome by extracting the complexes into carcinogenic organic solvents. researchgate.netorientjchem.org A modern, greener approach involves the use of surfactants to form micelles in aqueous solutions. These micellar systems can solubilize the hydrophobic PAN and its metal complexes, thereby avoiding the need for solvent extraction and enhancing the analytical performance of the assays. jcsp.org.pkresearchgate.net

Different types of surfactants have been investigated:

Anionic Surfactants: Sodium dodecyl sulfate (SDS) has been used to create a micellar medium for the determination of palladium and cobalt. nih.govresearchgate.net

Non-ionic Surfactants: Surfactants like Tween 80 and Triton X-100 have been successfully employed in assays for copper, cobalt, cadmium, mercury, and manganese. jcsp.org.pknih.govresearchgate.net

Cationic Surfactants: Cetyltrimethylammonium bromide (CTAB) has also been studied. researchgate.netorientjchem.org

The use of micellar media not only increases solubility but also often leads to an enhancement in the sensitivity and stability of the colored complexes. jcsp.org.pkresearchgate.net For instance, the presence of Tween 40 micelles was shown to increase the molar absorptivity for Hg(II) to 3 x 10⁴ L·mol⁻¹·cm⁻¹. jcsp.org.pk The micellar environment can influence the acid-base equilibria of PAN and alter the properties of the metal complexes, leading to improved analytical signals. researchgate.netorientjchem.org

Beyond metal ion detection, the spectroscopic properties of PAN are utilized to study its interactions with biomacromolecules like DNA. Such studies are crucial for understanding the potential of PAN and similar azo dyes as biological probes or therapeutic agents.

Absorption Spectroscopy: The interaction of PAN with DNA can be monitored by observing changes in its UV-Vis absorption spectrum. When a small molecule binds to DNA, changes such as hypochromism (a decrease in absorbance) and bathochromism (a red shift in the wavelength of maximum absorption) can occur. researchgate.netasianpubs.org In studies of PAN with salmon sperm DNA, a hypochromic effect and a bathochromic shift were observed upon the addition of DNA, which are characteristic indicators of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netasianpubs.org

Fluorescence Spectroscopy: Fluorescence spectroscopy provides further insights into the binding mechanism. The intrinsic fluorescence of a molecule can be altered upon binding to DNA. Alternatively, competitive binding studies using a known DNA intercalator, such as ethidium bromide (EB), can be performed. asianpubs.orgnih.gov In such experiments, the fluorescence of the EB-DNA complex is quenched upon the addition of a second molecule if it displaces EB from its intercalation site. The quenching of fluorescence in an EB-DNA system upon the addition of PAN provided further evidence for its intercalative binding mode with DNA. researchgate.net These studies calculated a binding ratio of 1:2 for the DNA-PAN complex and a binding constant of 4.56 × 10⁵ L²·mol⁻². researchgate.netasianpubs.org

Vibrational Spectroscopies

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule by probing its vibrational energy levels. mdpi.comnih.gov These techniques offer a molecular "fingerprint," allowing for structural characterization and identification. nih.gov

In the context of this compound, vibrational spectroscopy can be used to:

Confirm the molecular structure by identifying characteristic vibrational modes of its functional groups, such as the azo group (-N=N-), the pyridyl ring, and the naphthol ring system.

Study the effects of metal complexation on the molecule's vibrational frequencies. Changes in bond strengths upon coordination to a metal ion will result in shifts in the corresponding IR absorption bands or Raman scattering peaks.

Investigate the influence of substituents on the aromatic rings on the vibrational frequencies, as demonstrated in systematic studies of related β-naphthol colorants. researchgate.net

While detailed vibrational analyses specifically for this compound are less common in the literature compared to its UV-Vis applications, the principles are well-established. The analysis would involve assigning the observed bands in the IR and Raman spectra to specific molecular vibrations (e.g., C-H stretching, C=C ring stretching, N=N stretching). This information is invaluable for understanding the structural dynamics of the molecule and its complexes at a fundamental level. arxiv.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and understanding the molecular structure of this compound, often referred to as PAN in literature for its isomer 1-(2-pyridylazo)-2-naphthol. In studies of PAN and its metal complexes, FTIR provides critical insights into the coordination environment.

The FTIR spectrum of PAN exhibits several characteristic bands corresponding to the vibrations of its constituent functional groups. Upon complexation with a metal ion, notable shifts in these bands are observed, indicating the involvement of specific groups in the coordination. For instance, changes in the stretching vibrations of the N=N and C-O bonds suggest their participation in forming the metal complex. Specifically, a peak around 1342 cm⁻¹, associated with N=N stretching, may broaden and shift, while changes in the 1241 cm⁻¹ and 962 cm⁻¹ bands can indicate alterations in the O-H bending vibrations upon complex formation. researchgate.net

Key vibrational bands in the FTIR spectrum of PAN and their shifts upon complexation are detailed below.

Interactive Data Table: Key FTIR Bands of 1-(2-Pyridylazo)-2-naphthol (PAN)

| Vibrational Mode | Wavenumber (cm⁻¹) in free PAN | Observations upon Metal Complexation |

|---|---|---|

| C=N and C-N stretching (pyridyl ring) | 1622, 1569 | Shifts indicate coordination via the pyridyl nitrogen |

| C-OH and C=C stretching (naphthol group) | 1606, 1592, 1505 | Changes suggest involvement of the naphthol oxygen |

| N=N stretching | 1342 | Broadening and blue shift to ~1352 cm⁻¹ |

| O-H bending | 1241, 962 | Shifts to ~1254 cm⁻¹ and ~953 cm⁻¹ respectively |

| C-N=N angular deformation | 990 | Alterations point to azo group coordination |

Data sourced from studies on the isomer 1-(2-pyridylazo)-2-naphthol.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FTIR, FT-Raman spectroscopy offers further details on the vibrational modes of this compound and its complexes. As a scattering technique, its selection rules differ from the absorption principles of FTIR, often providing clearer signals for symmetric non-polar bonds.

In a study of 1-(2-pyridylazo)-2-naphthol (PAN), the FT-Raman spectrum was recorded using a Nd:YAG laser with an excitation wavelength of 1064 nm. The experimental vibrational bands were assigned with the aid of Density Functional Theory (DFT) calculations, achieving a strong correlation between observed and theoretical data. This combined approach allows for a comprehensive characterization of the molecule's vibrational structure.

Surface-Enhanced Raman Scattering (SERS) Investigations of Metal Complexes

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. This method dramatically enhances the Raman signal, allowing for the detection of analytes at very low concentrations.

SERS has proven to be a valuable tool for investigating the complexes of 1-(2-pyridylazo)-2-naphthol (PAN) with various metal ions, including Al(III), Mn(II), Fe(III), Cu(II), Zn(II), and Pb(II). researchgate.net When PAN or its metal complexes adsorb onto a silver colloid surface, the SERS spectra reveal unique spectral fingerprints for each complex, enabling their differentiation.

The adsorption mechanism is predicted to occur through the atoms with the highest electronegativity, as indicated by calculated molecular electrostatic potential (MEP) distributions. researchgate.net The SERS spectra of PAN and its metal chelates have been successfully recorded using a HeNe laser (633 nm) and a hydroxylamine-reduced silver colloid. This methodology highlights the potential of SERS for the analytical detection of metal ions.

Resonance Raman (RR) and Surface-Enhanced Resonance Raman Scattering (SERRS) Studies

Resonance Raman (RR) spectroscopy is a variation where the incident laser frequency is chosen to be close to the frequency of an electronic transition of the molecule. This results in a significant enhancement of the Raman signals of vibrations coupled to that electronic transition. When this technique is combined with SERS, it is known as Surface-Enhanced Resonance Raman Scattering (SERRS), which can lead to enhancement factors of up to 10¹⁰–10¹².

SERRS has been effectively used for the quantitative determination of the Pb(II) complex of 1-(2-pyridylazo)-2-naphthol, Pb(PAN)₂, down to approximately 1 part per billion. The study of the RR and SERRS spectra of Pb(PAN)₂ provides clear evidence for the chemisorption of the complex onto the silver surface, which causes substantial changes in the Raman spectrum. By comparing the variation of Raman intensities with different excitation wavelengths for both RR and SERRS, it has been shown that both chemical and electromagnetic mechanisms contribute to the surface enhancement.

Similarly, the RR and SERRS spectra of Cd(II) and Hg(II) complexes of PAN have been reported and assigned, with vibrational assignments supported by ab initio calculations. These studies confirm that the complexes are chemisorbed on the silver surface, leading to a modification of their electronic structure upon adsorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the structural confirmation of this compound.

For the related isomer 1-(2-pyridylazo)-2-naphthol, ¹H NMR spectral data is available and provides a template for the expected signals. The spectrum displays a series of signals in the aromatic region, corresponding to the protons on the pyridyl and naphthyl rings. The chemical shifts and splitting patterns of these signals are determined by their electronic environment and coupling with neighboring protons. An example analysis of the parent molecule, 2-naphthol, shows distinct signals for its aromatic protons, which can be assigned based on their position and coupling patterns.

Circular Dichroism (CD) Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for studying chiral molecules, as enantiomers of a chiral compound will produce opposite CD spectra. researchgate.net

While this compound itself is achiral, it can be part of a chiral complex. The induction of chirality can occur, for instance, when the ligand coordinates to a metal center that is also bound to chiral auxiliary ligands. In such cases, CD spectroscopy can be a powerful tool to probe the stereochemistry of the resulting metal complex.

Research on the isomer 1-(2-pyridylazo)-2-naphthol (PAN) has shown that chiral complexes can be formed and studied using this method. In one study, water-soluble chiral quantum dot (QD)-PAN complexes were prepared using L-cysteine and D-cysteine as capping ligands. The resulting CD spectra, supported by theoretical calculations, confirmed the induction of chirality in the complexes. researchgate.net This demonstrates the utility of CD spectroscopy in characterizing the stereochemical properties of such complex systems.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and confirming the elemental composition of compounds like this compound.

The electron ionization mass spectrum of the isomer 1-(2-pyridylazo)-2-naphthol shows a molecular ion peak corresponding to its molecular weight of 249.27 g/mol . The fragmentation pattern observed in the mass spectrum provides additional structural information.

Interactive Data Table: Mass Spectrometry Data for 1-(2-Pyridylazo)-2-naphthol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁N₃O | PubChem |

| Molecular Weight | 249.27 g/mol | PubChem |

| m/z of Top Peak | 220 | NIST |

| m/z of 2nd Highest Peak | 115 | NIST |

| m/z of 3rd Highest Peak | 221 | NIST |

Data corresponds to the isomer 1-(2-pyridylazo)-2-naphthol (CAS 85-85-8).

Electrochemical Investigations of 2 2 Pyridylazo 1 Naphthol

Voltammetric Behavior and Reduction-Oxidation Processes

The voltammetry of PAN is characterized by distinct reduction and oxidation processes, primarily involving the azo group and the naphthol moiety. These processes are influenced by a range of experimental conditions.

Cyclic voltammetry (CV) has been extensively used to study the redox properties of PAN. At a glassy carbon electrode (GCE), PAN exhibits irreversible oxidation peaks. researchgate.netasianpubs.org In a Britton-Robinson (B-R) buffer solution at pH 4.80, these irreversible oxidation processes are clearly observed. researchgate.net Similarly, studies at a PAN-modified carbon paste electrode in 0.10 mol l⁻¹ potassium hydroxide (KOH) show that PAN is irreversibly oxidized, with a broad wave starting at approximately +0.30 V and a peak potential at +0.50 V. dss.go.th The reduction of PAN has also been studied in various aqueous-organic solvent mixtures, including acetonitrile, methanol (B129727), and dimethyl sulfoxide. tsijournals.com

The electrochemical reduction of aromatic azo compounds like PAN typically occurs in sequential steps. utexas.edu The primary reduction process involves the azo group (-N=N-). Studies on PAN at a glassy carbon rotating disc electrode have shown a single reduction wave, which is attributed to the reduction of the azo moiety. tsijournals.com This reduction is a key feature of the molecule's electrochemical signature. The general mechanism for the electrochemical reduction of aromatic azo compounds in aprotic media involves two one-electron steps. The first step forms a stable anion radical, and the second electron transfer leads to a dianion, which can then undergo further chemical reactions. utexas.edu

The electrochemical response of PAN is highly dependent on various experimental conditions.

Solvent Variation : The voltammetric behavior of PAN has been studied in different organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide, which influence the redox processes. tsijournals.com Studies on related naphthol isomers show that anodic behavior is very different depending on the solvent, with dimethyl formamide and dimethyl sulfoxide being good choices for solubilizing oxidation products. mdpi.com

Analyte and Acid Concentration : For azo dyes, the concentration of the analyte and the acidity of the medium are crucial. Optimal signals for reduction products are often observed within a specific concentration range, and higher concentrations may not proportionally increase the signal. nih.gov The use of formic acid in acetonitrile has been shown to enhance the signals of reduction products for some azo dyes. nih.govresearchgate.net

Surfactants : The effect of different surfactants on the electroreduction behavior of PAN has been a subject of investigation, indicating that the presence of surfactants can modify the electrochemical response. tsijournals.com

Sweep Rate : In voltammetric studies of metal-PAN complexes, the scan rate is an important parameter, affecting the peak currents. aaup.edu

| Parameter | Effect on Electrochemical Behavior of PAN and Related Azo Dyes |

| Solvent | Influences the solubility of redox products and the potential of redox peaks. Acetonitrile, methanol, and DMSO have been used. tsijournals.commdpi.com |

| Analyte Concentration | Optimal signal intensity is typically found within a specific concentration range. nih.gov |

| Acid Concentration | Affects the signals of reduction products, with specific concentrations of acids like formic acid enhancing signals. nih.govresearchgate.net |

| Surfactants | Can modify the electroreduction behavior of the compound. tsijournals.com |

| Sweep Rate | Influences the peak currents in voltammetric measurements. aaup.edu |

Electrochemical Studies of Metal Complexation

PAN is a well-known chelating agent that forms stable complexes with many metal ions. nih.gov These complexation properties are exploited in electrochemical methods for metal ion determination.

An adsorptive stripping voltammetric procedure has been developed for the determination of trace amounts of platinum(II) and ruthenium(III). aaup.edu This method is based on the accumulation of the metal-PAN complex on a hanging mercury drop electrode, followed by the reduction of the adsorbed complex. aaup.edu Similarly, a differential pulse cathodic voltammetric method for the determination of cobalt(II) utilizes a 1-(2-pyridylazo)-2-naphthol (B213148) modified carbon paste electrode. dss.go.th The procedure involves the accumulation of Co(II) on the electrode, followed by an oxidation step and a subsequent cathodic scan to measure the voltammetric peak. dss.go.th The formation of these metal chelates is a key principle in various spectrophotometric and solvent extraction methods as well. sigmaaldrich.comacs.orgacs.org

| Metal Ion | Electrochemical Method | Key Findings |

| Platinum(II) | Adsorptive Stripping Voltammetry | Based on the reduction of the adsorbed Pt(II)-PAN complex. aaup.edu |

| Ruthenium(III) | Adsorptive Stripping Voltammetry | Based on the reduction of the adsorbed Ru(III)-PAN complex. aaup.edu |

| Cobalt(II) | Differential Pulse Cathodic Voltammetry | Utilizes a PAN-modified carbon paste electrode for accumulation and detection. dss.go.th |

Interaction with Biological Macromolecules

The interaction between PAN and biological macromolecules, particularly DNA, has been investigated using electrochemical methods. Cyclic voltammetry was used to study the binding of PAN with salmon sperm DNA. researchgate.netasianpubs.org

Upon the addition of double-stranded DNA (dsDNA) to a solution of PAN, a decrease in the oxidation peak current of PAN was observed. researchgate.netasianpubs.org This change in the electrochemical signal suggests an interaction between PAN and DNA. Spectroscopic studies (UV-Vis and fluorescence) complemented these findings, showing a hypochromic and bathochromic effect, which are characteristic of an intercalative binding mode. researchgate.netasianpubs.org The experimental results collectively indicate that PAN binds to dsDNA via intercalation. The binding ratio for the DNA-PAN complex was calculated to be 1:2, with a binding constant of 4.56 × 10⁵ L² mol⁻². researchgate.net

| Parameter | Value | Method of Determination |

| Binding Mode | Intercalation | Cyclic Voltammetry, UV-Vis Spectroscopy, Fluorescence Spectroscopy researchgate.netasianpubs.org |

| Binding Ratio (DNA:PAN) | 1:2 | Spectroscopic Methods researchgate.net |

| Binding Constant (β) | 4.56 × 10⁵ L² mol⁻² | Spectroscopic Methods researchgate.net |

Electrochemical DNA Binding Studies (e.g., Salmon Sperm DNA)

The interaction between 1-(2-Pyridylazo)-2-naphthol (PAN) and salmon sperm DNA has been effectively investigated using cyclic voltammetry. researchgate.net In these studies, PAN exhibited an irreversible oxidation peak in a Britton-Robinson (B-R) buffer solution at a glassy carbon electrode. researchgate.net Upon the addition of double-stranded salmon sperm DNA (dsDNA), a discernible decrease in the oxidation peak current of PAN was observed. researchgate.net This decrease in current is a strong indicator of an interaction between the compound and the DNA molecule. The formation of a PAN-DNA complex, which has a smaller diffusion coefficient than free PAN, leads to a reduction in the rate of diffusion of the compound to the electrode surface, resulting in the diminished peak current. researchgate.net

Elucidation of Binding Modes (e.g., Intercalative Binding)

The observed electrochemical behavior, in conjunction with spectroscopic data, strongly suggests an intercalative binding mode between PAN and dsDNA. researchgate.net Intercalation involves the insertion of a planar molecule, such as the aromatic system of PAN, between the base pairs of the DNA double helix. researchgate.net This mode of interaction is supported by several key observations:

Cyclic Voltammetry: The decrease in the oxidation peak current is characteristic of intercalative binding, where the bulky PAN-DNA complex diffuses more slowly than the free PAN molecule. researchgate.net

UV-Vis Spectroscopy: Spectroscopic analysis revealed a hypochromic effect (decrease in absorbance) and a bathochromic effect (red shift in the maximum wavelength of absorption) upon the addition of dsDNA to a solution of PAN. researchgate.net These spectral changes are classic indicators of intercalative binding.

Fluorescence Spectroscopy: Further evidence comes from fluorescence studies. An increase in the fluorescence of PAN was observed in the presence of dsDNA. researchgate.net Additionally, in competitive binding experiments with ethidium bromide (a known DNA intercalator), PAN was able to displace the ethidium bromide, causing a quenching of the fluorescence of the EB-DNA system. researchgate.net

These collective findings from multiple analytical techniques provide a cohesive picture of PAN interacting with DNA primarily through an intercalative mechanism. researchgate.net

Determination of Binding Ratios and Binding Constants

Electrochemical and spectroscopic data have been utilized to quantify the binding interaction between PAN and salmon sperm DNA. The binding ratio of the PAN-DNA complex was determined to be 1:2, indicating that one molecule of DNA binds with two molecules of PAN. researchgate.net Furthermore, the binding constant (K) for this interaction was calculated to be 4.56 × 10⁵ L² mol⁻². researchgate.net This relatively high binding constant signifies a strong affinity of PAN for the DNA molecule.

| Parameter | Value | Method of Determination |

| Binding Ratio (PAN:DNA) | 2:1 | Spectroscopic & Electrochemical Analysis |

| Binding Constant (K) | 4.56 × 10⁵ L² mol⁻² | Spectroscopic & Electrochemical Analysis |

Advanced Analytical Methodologies and Applications Utilizing 2 2 Pyridylazo 1 Naphthol

Extraction and Preconcentration Techniques

Preconcentration techniques are crucial for enhancing the signal of trace-level analytes to a detectable range. 2-(2-Pyridylazo)-1-naphthol is widely employed in several of these methods due to its ability to form water-insoluble chelates with many transition metals.

Solvent Extraction for Metal Determination and Separation

Solvent extraction is a classic and effective method for separating and preconcentrating metal ions from aqueous solutions. The technique relies on the selective partitioning of a metal-chelate complex between an aqueous phase and an immiscible organic solvent. This compound is an excellent chelating agent for this purpose, forming complexes with numerous metal ions that can be efficiently extracted into organic solvents like carbon tetrachloride and chloroform.

Research has demonstrated the successful extraction of a range of transition metals, including manganese(II), zinc(II), copper(II), nickel(II), and cobalt(II). The stoichiometry of the extracted complexes is often a 1:2 metal-to-ligand ratio. The efficiency of the extraction is highly dependent on the pH of the aqueous solution, which influences the formation of the metal-PAN chelate. For instance, a study on the extraction of various transition metals with PAN highlighted the formation of extractable complexes containing a 1 to 2 metal-ligand ratio for Mn(II) and Zn(II).

Furthermore, PAN has been utilized in synergistic extraction systems. When used in combination with other chelating extractants, such as thenoyltrifluoroacetone (HTTA), it can enhance the extraction and separation of lanthanoid series elements. This synergistic effect is particularly pronounced for the heavier lanthanoids, improving the separation factors between them.

Table 1: Examples of Metal Ions Extracted Using this compound

| Metal Ion(s) | Solvent System | Key Findings |

|---|---|---|

| Mn(II), Zn(II), Cu(II), Ni(II), Co(II) | Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) | Forms extractable complexes, often with a 1:2 metal-ligand ratio. |

| Ytterbium(III), Holmium(III) | Carbon Tetrachloride from aqueous-methanol | Extraction is pH-dependent; a synergistic effect is observed with methanol (B129727) concentrations above 25% v/v. |

| Lanthanoids | Benzene with HTTA (chelating extractant) | PAN acts as a synergist, enhancing the extraction and separation, especially for heavier lanthanoids. |

Cloud Point Extraction (CPE) in Analytical Procedures

Cloud point extraction (CPE) is an environmentally friendly preconcentration technique that utilizes the phase-changing behavior of non-ionic surfactants in aqueous solutions. Above a specific temperature, known as the cloud point temperature, the surfactant solution separates into a small, surfactant-rich phase and a larger aqueous phase. Metal ions, after forming hydrophobic complexes with a chelating agent like PAN, can be entrapped in the surfactant-rich phase, thereby achieving preconcentration.

The use of PAN in CPE has been successfully applied for the trace determination of several metal ions, including zinc, silver, and palladium. researchgate.netsphinxsai.comripi.ir The non-ionic surfactant Triton X-114 is commonly employed for this purpose due to its low cloud point temperature and high density, which aids in phase separation via centrifugation. sphinxsai.com

Key parameters that influence the efficiency of CPE include pH, the concentration of both PAN and the surfactant, and the equilibration temperature and time. For instance, a method for zinc determination found optimal conditions to be pH 6.0, 0.15 mL of PAN, and 0.85% (w/v) Triton X-114. researchgate.net Similarly, a procedure for silver preconcentration achieved the best extraction efficiency at pH 10.0. researchgate.net These methods offer significant enhancement factors, allowing for the detection of metals at ultra-trace levels. ripi.ir

Table 2: Research Findings in Cloud Point Extraction using this compound

| Target Analyte | Surfactant | Optimal pH | Key Parameters | Enhancement/Detection Limit |

|---|---|---|---|---|

| Zinc (Zn) | Triton X-114 | 6.0 | 0.15 mL PAN, 0.85% (w/v) Triton X-114 | Linear range of 0.2–2.5 mg L⁻¹ |

| Silver (Ag) | Triton X-114 | 10.0 | Carbonate buffer, recoveries >99.0% | Detection limit of 6.5 ng mL⁻¹ |

| Palladium (Pd) | Triton X-114 | 4.5 | 1.2×10⁻⁴ mol L⁻¹ PAN, 0.1% (w/v) Triton X-114 | Enhancement factor of 26-fold, detection limit of 0.01 ng mL⁻¹ |

Solid-Phase Extraction (SPE) with this compound Modified Sorbents

Solid-phase extraction (SPE) is a powerful preconcentration and separation technique that involves partitioning analytes between a solid sorbent and a liquid phase. Modifying solid supports with chelating agents like PAN creates highly selective sorbents for capturing metal ions from various matrices.

A variety of materials have been functionalized or impregnated with PAN, including resins like Amberlite and Ambersorb, as well as novel materials like single-walled carbon nanotubes (SWCNTs) and magnetic nanoparticles. nih.govnih.govorientjchem.orgtandfonline.com These PAN-modified sorbents exhibit high affinity for a range of heavy metal ions such as copper, nickel, cadmium, lead, chromium, and cobalt. nih.gov

The general procedure involves passing a sample solution through a column packed with the PAN-modified sorbent. The metal ions are retained on the sorbent as PAN chelates and are later eluted with a small volume of an acidic solution, achieving significant preconcentration. The performance of these sorbents is influenced by factors like pH, sample flow rate, and eluent type and concentration. For example, a sorbent made from PAN-modified SWCNTs showed a sorption capacity of 50 mg g⁻¹ for copper at an optimal pH of 3.0. orientjchem.org Another study using PAN-impregnated Ambersorb 563 resin reported detection limits between 0.21 and 1.4 µg L⁻¹ for various heavy metals. nih.gov

Table 3: Examples of PAN-Modified Sorbents for Solid-Phase Extraction

| Sorbent Material | Target Metal Ions | Eluent | Key Findings and Performance |

|---|---|---|---|

| Ambersorb 563 resin | Cu, Ni, Cd, Pb, Cr, Co | Acidic solution | Detection limits between 0.21 and 1.4 µg L⁻¹; RSD <10%. |

| Amberlite IR-120 resin | General metal ions | Various solvent systems | Maximum PAN sorption of 8.70 µmol g⁻¹; used for selective separation of Zn²⁺ and Hg²⁺. |

| Single-Walled Carbon Nanotubes (SWCNTs) | Copper (Cu) | 4 mol L⁻¹ HNO₃ | Sorption capacity of 50 mg g⁻¹ at pH 3.0; preconcentration factor of 125. |

| Fe₃O₄@Al₂O₃ magnetic nanoparticles | Cd, Cr, Cu, Mn, Mo, Pb, Ti, V | 1 mol L⁻¹ eluent | High preconcentration factors (e.g., 168 for Co); successfully applied to fuel oil samples. |

Chromatographic Separations for Metal Ion Analysis

High-performance liquid chromatography (HPLC) is a premier technique for separating and quantifying components in a mixture. When coupled with a suitable derivatizing agent, it becomes a powerful tool for metal ion analysis. This compound can be used as a pre-column or post-column chelating reagent to form stable, detectable metal complexes that can be separated chromatographically.

In post-column reaction (PCR) systems, metal ions are first separated by an ion-exchange column and then mixed with a stream of PAN solution. The resulting colored chelates are then detected by a spectrophotometric detector. One such method successfully separated and quantified Cu(II), Ni(II), Zn(II), Co(II), Cd(II), and Mn(II) within 14 minutes. researchgate.net The detection limits for this ion-exchange chromatography-PCR method were below 4.5 µg L⁻¹ for most metals. researchgate.net

Pre-column derivatization involves forming the metal-PAN chelates before injection into the HPLC system. This approach was used for the extraction, concentration, and subsequent separation of palladium, copper, cobalt, and nickel chelates, demonstrating the utility of HPLC for resolving mixtures of these metal complexes. nih.gov These chromatographic methods benefit from the strong absorbance of the metal-PAN chelates in the visible spectrum, enabling sensitive detection.

Development of Chemical Sensors and Biosensors

The intense color change that occurs when this compound binds with metal ions is the foundation for its use in chemical sensors, particularly colorimetric sensors. These sensors provide a simple, often visual, method for the selective detection of specific metal ions.

Colorimetric Sensors for Selective Metal Ion Detection (e.g., Co²⁺, Cu²⁺)

Colorimetric sensors based on PAN or its derivatives offer a rapid and cost-effective means for detecting metal ions like cobalt(II) and copper(II). The principle involves immobilizing the PAN derivative onto a solid support, such as polyvinyl alcohol microspheres, creating a chemosensor that changes color upon exposure to the target metal ion. rsc.org